molecular formula C7H11ClN2O B7544923 4-(2-Chloroprop-2-enyl)piperazin-2-one

4-(2-Chloroprop-2-enyl)piperazin-2-one

Cat. No.: B7544923
M. Wt: 174.63 g/mol
InChI Key: UXJDCGYWORSJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroprop-2-enyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered piperazinone ring (containing a ketone group) substituted at the 4-position with a 2-chloropropenyl group. This compound serves as a key intermediate in the synthesis of cytotoxic agents targeting cancer cell lines, such as colon (HT-29) and lung (A549) cancers . Its reactivity stems from the chloropropenyl substituent, which enables further functionalization via nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

4-(2-chloroprop-2-enyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-6(8)4-10-3-2-9-7(11)5-10/h1-5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJDCGYWORSJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCNC(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazinone Derivatives

Structural and Functional Group Variations

The biological and chemical properties of piperazinone derivatives are heavily influenced by substituents on the piperazinone core. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity/Application References
4-(2-Chloroprop-2-enyl)piperazin-2-one 2-chloropropenyl ~214.67 Cytotoxicity (HT-29, A549 cancer cell lines)
4-[2-(Methylamino)ethyl]piperazin-2-one 2-(methylamino)ethyl ~157.22 Not explicitly stated; potential solubility modulation
Nutlin-3 Bis(4-chlorophenyl), methoxyphenyl, imidazole ~581.46 MDM2 antagonist, p53 pathway activation
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Chloroethanone, phenyl (piperazine core) ~238.72 Antifungal, antibacterial intermediates
EVO (Piperazin-2-one derivative) Imidazole, sulfinyl, t-butoxymethyl ~500–600 (estimated) Pharmacological agent (unspecified)
Key Observations:
  • Substituent Complexity : Nutlin-3 and EVO derivatives feature bulky, multi-ring substituents (e.g., bis-chlorophenyl, imidazole), enhancing their target specificity (e.g., MDM2 inhibition) . In contrast, 4-(2-chloropropenyl)piperazin-2-one has a simpler substituent, favoring reactivity over selectivity.
  • Biological Activity : The chloropropenyl group in the target compound correlates with cytotoxicity against cancer cells, while Nutlin-3’s complex structure enables precise protein-protein interaction disruption .
  • Core Structure: Piperazinone derivatives (with a ketone) exhibit distinct electronic properties compared to piperazine analogs (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone), influencing solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.